Dimethyl 2-prop-2-ynoxypropanedioate

Description

Nomenclature, Structural Features, and Chemical Significance within Alkynes and Malonate Esters

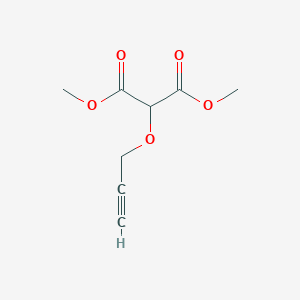

The systematic IUPAC name for this compound is dimethyl 2-(prop-2-yn-1-yloxy)propanedioate . The name clearly delineates its constituent parts: a propanedioate (more commonly known as malonate) backbone, two methyl ester groups, and a prop-2-yn-1-yloxy substituent attached to the second carbon of the malonate chain.

Structural Features:

The molecule's structure is characterized by a central carbon atom that is part of the propanedioate backbone and is bonded to two methoxycarbonyl (-COOCH₃) groups and a propargyloxy group (-OCH₂C≡CH).

| Structural Component | Description |

| Propanedioate (Malonate) Core | A diester of propanedioic acid, providing a reactive central methylene (B1212753) group. |

| Dimethyl Ester Groups | Two methyl ester functionalities (-COOCH₃). |

| Propargyl Ether Linkage | A prop-2-yn-1-yloxy group, which includes a terminal alkyne. |

| Alkyne Functionality | A carbon-carbon triple bond (-C≡CH), a key reactive site. |

The chemical significance of Dimethyl 2-prop-2-ynoxypropanedioate is derived from the synergistic interplay of its functional groups. The alkyne group is a versatile handle for a wide array of chemical transformations. numberanalytics.comfastercapital.comsolubilityofthings.com Alkynes are known to participate in addition reactions, cycloadditions, and metal-catalyzed coupling reactions, making them valuable building blocks in the synthesis of more complex molecules. numberanalytics.commdpi.com The terminal alkyne, in particular, is amenable to reactions such as the Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and various hydrogenation procedures. numberanalytics.com

The dimethyl malonate portion of the molecule is also highly significant in organic synthesis. wikipedia.org Malonic esters are classic precursors in the synthesis of a variety of compounds, including barbiturates and other substituted carboxylic acids, through reactions like the malonic ester synthesis. wikipedia.orgwikipedia.orgorganicchemistrytutor.com The protons on the carbon atom between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate, which can then act as a nucleophile. organicchemistrytutor.comguidechem.com

Contextualization within Propargyl Ether and Propanedioate Chemical Scaffolds

This compound is a clear example of a molecule built upon two important chemical scaffolds: propargyl ethers and propanedioates.

Propargyl Ether Scaffold:

Propargyl ethers are compounds that contain the propargyl group (HC≡CCH₂-) attached to an oxygen atom. The propargyl group is a highly versatile moiety in organic synthesis, and its incorporation into molecules opens up numerous synthetic pathways. nih.govbohrium.com Propargyl compounds have attracted significant interest due to their wide applications in organic synthesis and in the development of biologically active molecules. researchgate.net The presence of the propargyl ether in this compound introduces the reactive alkyne functionality, which is a key feature for further chemical modifications. Propargyl alcohol, a precursor to many propargyl ethers, is valued for its reactivity in synthesizing polymers and pharmaceutical intermediates. rawsource.com

Propanedioate (Malonate) Scaffold:

Propanedioates, or malonates, are diesters of malonic acid. wikipedia.org Dimethyl malonate and its derivatives are fundamental building blocks in organic synthesis. chemicalbook.com They are widely used in the fragrance industry and for the synthesis of various organic compounds. sanjaychemindia.com The malonic ester synthesis allows for the alkylation of the central carbon, leading to substituted acetic acids after hydrolysis and decarboxylation. wikipedia.orglibretexts.org In the case of this compound, the central carbon is substituted with a propargyloxy group, highlighting the versatility of the malonate scaffold in accommodating diverse functional groups.

Historical Perspectives and Evolution of Research on Alkyne-Functionalized Diesters

The development of alkyne-functionalized diesters is rooted in the broader history of synthetic organic chemistry, particularly the exploration of the reactivity of both alkynes and malonic esters. While specific historical accounts of this compound are not extensively documented, the evolution of research in related areas provides a clear context.

The study of alkynes dates back to the 19th century with the discovery of acetylene. byjus.com Over the decades, the understanding of alkyne reactivity has grown immensely, leading to the development of numerous synthetic methodologies. numberanalytics.com The advent of metal-catalyzed reactions in the 20th century, such as the Sonogashira and Heck couplings, revolutionized the use of alkynes in constructing complex molecular architectures.

Similarly, the malonic ester synthesis, a classic named reaction in organic chemistry, has been a cornerstone of C-C bond formation for over a century. wikipedia.org This reaction provides a reliable method for the synthesis of substituted carboxylic acids. organicchemistrytutor.com

The convergence of these two areas of research—the versatile reactivity of alkynes and the synthetic utility of malonate esters—led to the creation of bifunctional molecules like this compound. The interest in such compounds has been driven by the desire to create molecular building blocks that possess multiple reactive sites, allowing for sequential and diverse chemical transformations. In recent years, the focus has shifted towards developing more selective and milder methods for synthesizing and utilizing alkyne-containing compounds. numberanalytics.com

Overview of Key Research Domains and Academic Impact

The academic impact of this compound and related alkyne-functionalized diesters is primarily seen in the fields of polymer chemistry, materials science, and medicinal chemistry.

Polymer Chemistry and Materials Science:

Alkynes are valuable functional groups in polymer science. numberanalytics.com The triple bond can be used for polymerization reactions or for post-polymerization functionalization. researchgate.net Alkyne-functionalized polymers can be cross-linked using methods like thiol-yne click chemistry, which is tolerant to oxygen and can produce softer materials compared to other cross-linking methods. nih.govacs.org This makes them suitable for applications in biomedical materials and soft tissue engineering. nih.govacs.org The ability to introduce a variety of functional groups via the alkyne handle allows for the tailoring of polymer properties for specific applications. numberanalytics.com

Medicinal Chemistry and Drug Discovery:

The propargyl group is a privileged structural feature in medicinal chemistry, found in a range of therapeutic agents. researchgate.net Its inclusion in a molecule can lead to interactions with biological targets. The alkyne functionality can also be used to attach molecules to biomolecules or surfaces through bioorthogonal "click" chemistry, a powerful tool in chemical biology and drug discovery. nih.gov For instance, alkyne-containing analogs of biomolecules, such as cholesterol, have been used to trace their metabolism and localization within cells. nih.gov

The combination of the reactive alkyne and the synthetically versatile malonate core in this compound makes it a potentially valuable intermediate for the synthesis of novel compounds with applications in these research domains.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-prop-2-ynoxypropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTPXCFVFDIAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 2 Prop 2 Ynoxypropanedioate and Its Analogues

Esterification and Etherification Protocols for Propanedioate Derivatives

The formation of the dimethyl ester functionality of the target molecule is a primary consideration. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com In the context of dimethyl 2-prop-2-ynoxypropanedioate, the precursor would be 2-prop-2-ynoxypropanedioic acid, which would be reacted with methanol under acidic conditions.

Alternatively, esters can be prepared from carboxylic acids through SN2 reactions of a carboxylate with a primary alkyl halide or by reacting an acid chloride with an alcohol. libretexts.org

For the ether linkage, the Williamson ether synthesis is a prominent method. This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the synthesis of this compound, this could involve the reaction of dimethyl 2-hydroxypropanedioate with propargyl bromide under basic conditions. However, for base-sensitive molecules, alternative methods like the Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylium ion, can be employed for propargylation under acidic conditions. acs.orgnih.gov

The esterification of carbohydrates, which contain multiple hydroxyl groups, often utilizes acetic anhydride in the presence of a base like pyridine to form ester derivatives. chemistrysteps.com

Strategies for Incorporating the Propargyl Moiety via Alkylation and Coupling Reactions

The introduction of the propargyl group (prop-2-ynyl group) is a critical step in the synthesis of this compound. Alkylation of a suitable precursor is a direct approach. For instance, the sodium salt of dimethyl 2-hydroxypropanedioate can be reacted with propargyl bromide or a related propargyl electrophile.

Coupling reactions offer another versatile strategy for incorporating the propargyl moiety. While not directly forming the ether linkage in this specific target molecule, transition-metal-catalyzed coupling reactions are fundamental in creating C-C bonds with alkynes. For example, the Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While not directly applicable to the ether synthesis, it highlights the reactivity of the alkyne group.

The Nicholas reaction provides a method for the propargylation of hydroxyl groups under non-basic conditions, which can be advantageous for substrates that are sensitive to strong bases. nih.gov This reaction involves the use of a dicobalt hexacarbonyl complex of a propargyl alcohol, which is activated by a Lewis acid to form a stabilized propargyl cation that then reacts with the alcohol. acs.org

| Reaction Type | Reactants | Key Features |

| Williamson Ether Synthesis | Alkoxide and Propargyl Halide | Base-mediated, SN2 mechanism |

| Nicholas Reaction | Alcohol and Co2(CO)6-complexed Propargyl Alcohol | Acid-promoted, suitable for base-sensitive substrates |

| Alkylation of Malonates | Malonate enolate and alkyl halide | Forms C-C bond at the α-position of the malonate |

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound would likely commence with a readily available starting material such as dimethyl malonate or malonic acid. A key precursor would be dimethyl 2-hydroxypropanedioate (dimethyl tartronate). This can be synthesized from dimethyl malonate via α-hydroxylation.

Once dimethyl 2-hydroxypropanedioate is obtained, the propargyl group can be introduced via etherification as previously discussed. Functional group interconversions are crucial throughout the synthesis. For example, if starting from malonic acid, a diesterification would be the initial step. A practical large-scale synthesis of mono-esters of malonic acid has been described, which could be relevant for creating unsymmetrical malonates. nih.gov The preparation of substituted malonic acid half oxyesters (SMAHOs) often involves the alkylation of a malonate followed by a monosaponification. nih.gov

A plausible synthetic route is outlined below:

Esterification: Conversion of malonic acid to dimethyl malonate.

α-Hydroxylation: Introduction of a hydroxyl group at the C2 position of dimethyl malonate to yield dimethyl 2-hydroxypropanedioate.

Etherification: Reaction of dimethyl 2-hydroxypropanedioate with a propargylating agent (e.g., propargyl bromide in the presence of a mild base) to form the final product, this compound.

Catalytic Approaches in the Synthesis of Alkyne-Functionalized Malonates

Catalysis plays a significant role in the synthesis of functionalized alkynes and malonates. Transition-metal catalysis is particularly important for alkyne functionalization. mdpi.com For instance, rhodium-catalyzed reactions of alkynyl malonates with arylboronic acids have been utilized to synthesize functionalized 1-tetralones. acs.orgsemanticscholar.org While this specific reaction leads to a cyclized product, it demonstrates the utility of transition metals in activating alkyne-containing malonates for further transformations.

Gold-catalyzed multifunctionalization of alkynes provides an efficient route to highly functionalized ketones. nih.gov Nickel-catalyzed reactions have been shown to exhibit anti-selective functionalization of alkynes. thieme-connect.comthieme-connect.com Furthermore, cobalt-based metalloradical catalysis enables the regioselective synthesis of furans from alkynes and diazocarbonyls. nih.gov

In the context of preparing this compound, a catalytic approach to the etherification step could offer advantages in terms of mild reaction conditions and selectivity. While direct catalytic etherification of malonates with propargyl alcohol is not extensively documented in the initial search, the principles of catalytic C-O bond formation are well-established.

| Catalyst System | Transformation | Potential Application |

| Rhodium(I) | Arylative cyclization of alkynyl malonates | Functionalization of the alkyne moiety in analogues |

| Gold(I) | Multifunctionalization of alkynes | Synthesis of complex ketone derivatives from alkyne precursors |

| Nickel(0) | anti-Selective hydroarylation of alkynes | Stereoselective functionalization of the alkyne |

| Cobalt(II) | Metalloradical cyclization of alkynes | Synthesis of heterocyclic structures from alkyne-functionalized malonates |

Stereoselective and Regioselective Considerations in Synthetic Pathways

For the synthesis of this compound, stereoselectivity is not a concern as the target molecule is achiral. However, for analogues with substituents that create chiral centers, stereoselective synthesis becomes critical. For instance, the alkylation of α-substituted malonates can be performed stereoselectively to create quaternary stereocenters. researchgate.net Enantioselective phase-transfer catalysis has been employed for the α-alkylation of malonate derivatives. frontiersin.org

Regioselectivity is a key consideration, particularly in the functionalization of the alkyne moiety in analogues of this compound. Nickel-catalyzed hydroarylation of alkynes can be controlled to achieve specific regioselectivity. chemrxiv.org The choice of catalyst and ligands can influence where a new group is added across the triple bond. For example, rhodium-catalyzed C-H alkynylation with haloalkynes can be directed by nitrogen-containing functional groups to achieve high regioselectivity. rsc.org In the synthesis of multisubstituted furans, cobalt-based catalysis provides complete regioselectivity. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, use of less hazardous reagents, and energy efficiency. The use of catalytic methods is inherently a green approach as it reduces the need for stoichiometric reagents.

Enzyme-catalyzed synthesis of malonate-containing polyesters has been demonstrated as an environmentally friendly alternative to traditional metal catalysts. rsc.org This highlights the potential for biocatalysis in malonate chemistry. The use of substituted malonic acid half oxyesters (SMAHOs) as pro-nucleophiles in decarboxylative processes is considered a greener methodology as the only byproduct is CO2. researchgate.net

A sustainable synthesis of this compound would prioritize:

The use of non-toxic solvents and reagents.

Catalytic methods to minimize waste.

Energy-efficient reaction conditions.

High atom economy in all synthetic steps.

For instance, a practical and environmentally benign synthesis of malonic acid half-esters has been developed using selective monohydrolysis in water with a small amount of a volatile co-solvent. nih.gov

Reactivity Profiles and Mechanistic Investigations of Dimethyl 2 Prop 2 Ynoxypropanedioate

Alkyne Reactivity in Cycloaddition Reactions

The terminal alkyne group in Dimethyl 2-prop-2-ynoxypropanedioate is a key site for cycloaddition reactions, most notably the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of click chemistry.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. For this compound, this reaction provides a powerful method for conjugation and functionalization. The generally accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide.

Propargyl compounds, such as this compound, are recognized for offering an excellent balance of reactivity, ease of incorporation into molecules, and cost-effectiveness in CuAAC reactions. wikipedia.org The reaction rate is influenced by several factors, including the choice of copper source, the presence of accelerating ligands, and the solvent system. While specific kinetic data for this compound is not extensively documented, the reactivity of closely related compounds like bis(propargyl)malonate (BPM) in CuAAC polymerizations suggests that it would be a viable and reactive substrate. researchgate.net

The reaction pathway is understood to proceed through a series of steps involving coordination of the copper(I) catalyst to the alkyne, formation of the copper acetylide, coordination of the azide, and subsequent cyclization to the triazole product. The electronic nature of the alkyne can influence the reaction rate, with electron-withdrawing groups sometimes accelerating the process.

| Factor | Influence on Reaction Rate | Example/Note |

|---|---|---|

| Copper(I) Source | Choice of Cu(I) salt or in situ reduction of Cu(II) affects catalyst availability. | CuSO₄ with a reducing agent like sodium ascorbate (B8700270) is common. |

| Ligands | Accelerate the reaction and stabilize the Cu(I) oxidation state. | Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are frequently used. |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction kinetics. | Mixtures of water and organic solvents like t-butanol or DMSO are often employed. |

| Substituents on Alkyne | Electron-withdrawing groups can increase the acidity of the terminal proton, potentially affecting the rate of copper acetylide formation. | The malonate moiety in this compound may exert a modest electronic effect. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes strained cyclooctynes. nih.govbiochempeg.com The inherent ring strain of these alkynes allows them to react with azides at physiological temperatures without the need for a catalyst, which is advantageous in biological systems where copper toxicity is a concern. nih.govbiochempeg.com

This compound, being a terminal alkyne, cannot directly participate in SPAAC. However, it can be derivatized to incorporate a strained cyclooctyne (B158145) moiety. One potential strategy would involve the alkylation of the alpha-carbon of the malonate with a suitable cyclooctyne-containing electrophile. Alternatively, the propargyl group itself could be modified, though this is a more complex transformation. The derivatization would render the molecule "clickable" in a catalyst-free manner, expanding its utility in bioorthogonal chemistry.

Beyond the reaction with azides, the alkyne functionality of this compound can participate in other [3+2] cycloaddition reactions. For instance, a close analogue, dimethyl propargylmalonate, has been shown to undergo a [3+2] annulation reaction with various nitroalkenes in the presence of a base like Triton B to form nitro methylenecyclopentanes. sigmaaldrich.com This demonstrates the versatility of the propargyl malonate scaffold in constructing five-membered rings.

Furthermore, gold(I)-catalyzed enantioselective [3+2] cycloaddition reactions of propargyl acetals with aldehydes have been reported to form functionalized 2,5-dihydrofurans. nih.gov While not a direct example with this compound, it highlights the potential for transition metal catalysis to enable different modes of cycloaddition reactivity for the propargyl group.

Reactions Involving the Malonate Diester Moiety

The malonate diester portion of this compound contains an active methylene (B1212753) group, the alpha-carbon, which is flanked by two electron-withdrawing carbonyl groups. This structural feature renders the alpha-protons acidic and facilitates the formation of a stabilized carbanion, which can act as a nucleophile in a variety of reactions.

The active methylene group of the malonate moiety readily participates in base-catalyzed condensation reactions. The Knoevenagel condensation involves the reaction of the malonate with an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org

The malonate can also act as a Michael donor in a Michael addition (1,4-conjugate addition) to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. Notably, the 1,4-addition of propargylmalonate to cycloalkenones has been demonstrated, followed by in situ trapping of the resulting enolate to form silyl (B83357) enol ethers, which are precursors for further cyclization reactions. acs.org

| Reaction Type | Reactant | General Product | Catalyst/Conditions |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated dicarbonyl compound | Weak base (e.g., piperidine, pyridine) |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound | Base (e.g., sodium ethoxide, DBU) |

The nucleophilic carbanion generated by deprotonation of the alpha-carbon can be readily alkylated by reaction with alkyl halides in an SN2 process. wikipedia.org This is a fundamental transformation in malonic ester synthesis. wikipedia.org The synthesis of Dimethyl propargylmalonate itself is an example of such an alkylation, where dimethyl malonate is reacted with a propargyl halide. sigmaaldrich.com This reactivity allows for the introduction of a wide variety of substituents at the alpha-position. It is important to note that dialkylation can be a competing process. wikipedia.org

While less common than alkylation, acylation at the alpha-carbon is also possible. This typically involves reacting the malonate enolate with an acyl halide or anhydride. This reaction can be used to introduce a third carbonyl group, leading to the formation of a β-tricarbonyl compound, which are versatile synthetic intermediates.

Decarboxylation and Decarboxylative Coupling Reactions

The structural motif of this compound, which is a substituted malonic ester, suggests a potential for decarboxylation under appropriate conditions. Typically, the hydrolysis of the diester to the corresponding malonic acid derivative, 2-(prop-2-yn-1-yloxy)propanedioic acid, followed by heating would lead to decarboxylation to yield 3-(prop-2-yn-1-yloxy)propanoic acid.

More advanced applications of this reactivity lie in the realm of transition metal-catalyzed decarboxylative coupling reactions. nih.govrsc.org These reactions have become a significant strategy for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling methods that often require organometallic reagents. nih.gov In the context of this compound, after hydrolysis to its corresponding carboxylic acid, it could potentially undergo decarboxylative coupling. For instance, a hypothetical decarboxylative Heck-type reaction could involve the coupling of the malonic acid derivative with an alkene, catalyzed by a palladium complex.

The decarboxylative coupling of alkynyl carboxylic acids is a particularly relevant area, providing a route to aryl alkynes which are important in the synthesis of π-conjugated systems. rsc.org While this compound is not an alkynyl carboxylic acid itself, its derivatives could be engineered to participate in similar transformations. The general mechanism for such reactions often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate a nucleophilic organometallic species that then participates in the coupling process.

A hypothetical decarboxylative coupling reaction is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product |

| 2-(prop-2-yn-1-yloxy)propanedioic acid | Styrene | Pd(OAc)₂, Ag₂CO₃, Heat | 2-phenyl-4-(prop-2-yn-1-yloxy)but-3-enoic acid |

Metal-Catalyzed Transformations (Beyond Cycloadditions)

The propargyl ether moiety within this compound is a versatile functional group for various metal-catalyzed transformations beyond cycloaddition reactions. The terminal alkyne is particularly amenable to a range of coupling and functionalization reactions.

Cross-Coupling Methodologies (e.g., Sonogashira, Heck) for Alkyne Functionalization

The terminal alkyne of this compound is a prime substrate for Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org A hypothetical Sonogashira coupling of this compound with iodobenzene (B50100) would yield Dimethyl 2-(3-phenylprop-2-yn-1-yloxy)propanedioate.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govmdpi.com While the alkyne in this compound is not a typical Heck substrate, modifications of the Heck reaction, such as the Heck-type alkynylation, could potentially be employed. More commonly, the molecule could be first functionalized via other means to introduce a group suitable for a standard Heck reaction.

Below is a table illustrating potential cross-coupling reactions.

| Coupling Reaction | Reactant | Catalyst/Conditions | Expected Product |

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Dimethyl 2-(3-phenylprop-2-yn-1-yloxy)propanedioate |

| Sonogashira | Vinyl bromide | Pd(PPh₃)₄, CuI, Et₃N | Dimethyl 2-(pent-1-en-4-yn-3-yloxy)propanedioate |

Hydration, Hydroamination, and Hydrofunctionalization Reactions of the Alkyne

The alkyne group in this compound can undergo various hydrofunctionalization reactions. Metal-catalyzed hydration of the terminal alkyne, typically with gold or mercury catalysts, would follow Markovnikov's rule to produce a methyl ketone, resulting in Dimethyl 2-(2-oxopropoxy)propanedioate.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also be catalyzed by various metals, including gold, ruthenium, and iridium. This reaction would lead to the formation of enamines or imines, which can be further hydrolyzed to ketones or serve as versatile synthetic intermediates.

Other hydrofunctionalization reactions, such as hydroarylation or hydrovinylation, could also be envisioned with appropriate catalytic systems, further expanding the synthetic utility of this propargyl ether derivative.

Electrocatalytic and Photocatalytic Pathways in Functionalization

Recent advancements in organic synthesis have highlighted the potential of electrocatalytic and photocatalytic methods. These techniques can offer green and efficient alternatives to traditional thermal reactions. For a molecule like this compound, photocatalysis could enable radical-based transformations of the propargyl ether. For instance, a photoredox-catalyzed reaction could initiate the formation of a radical at the propargylic position, which could then engage in various coupling or addition reactions. acs.orgresearchgate.net

Electrocatalysis could be employed to drive redox-neutral transformations or to generate reactive intermediates under mild conditions. For example, an electrocatalytic approach could facilitate the coupling of the alkyne with other substrates without the need for stoichiometric chemical oxidants or reductants.

Radical Reactions and Mechanisms Involving Propargyl Ethers

The propargyl ether moiety is known to participate in a variety of radical reactions. acs.orgresearchgate.netontosight.ai The stability of the propargyl radical, due to resonance delocalization, makes it a readily accessible intermediate. ontosight.ai Reactions can be initiated by radical initiators or through photoredox catalysis. acs.orgresearchgate.net Once formed, the propargyl radical can undergo various transformations, including addition to unsaturated systems, hydrogen atom abstraction, and rearrangement reactions. ontosight.ai

A notable reaction of propargyl ethers is the radical-mediated rearrangement to form α,β-unsaturated aldehydes. acs.orgresearchgate.net This transformation often proceeds through a sequence of radical addition, 5-exo-trig cyclization, and subsequent β-scission. acs.org Such a reaction, if applied to an aryl-substituted derivative of this compound, could potentially lead to complex α,β-unsaturated aldehyde structures.

Intramolecular Cyclization and Rearrangement Pathways (e.g., Nazarov-type cyclizations, although for analogous systems)

While this compound itself is not primed for a classic Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone, wikipedia.orgrsc.org analogous systems containing propargyl ethers can undergo Nazarov-type or other intramolecular cyclizations. thieme.denih.govnih.gov For instance, if the molecule were elaborated to contain a dienyl or a suitable activating group, an acid-catalyzed cyclization could be envisioned.

The Nazarov cyclization is typically triggered by a Lewis or Brønsted acid, which generates a pentadienyl cation that then undergoes an electrocyclic ring closure. wikipedia.orgnih.gov In analogous systems, a propargyl ether could be part of a precursor that, upon isomerization or activation, generates the necessary pentadienyl cation intermediate. For example, a propargyl silyl ether has been shown to isomerize to an allenyl ether, which then participates in a Nazarov-type cascade. nih.gov

The potential for such rearrangements highlights the synthetic versatility of the propargyl ether functional group, allowing for the construction of complex cyclic structures from relatively simple acyclic precursors.

Dimethyl 2 Prop 2 Ynoxypropanedioate As a Versatile Building Block in Complex Molecular Architectures

Synthesis of Heterocyclic Compounds Incorporating Propargyl and Malonate Fragments

The presence of both a propargyl group and a malonate fragment makes dimethyl 2-prop-2-ynoxypropanedioate an ideal precursor for the synthesis of a variety of heterocyclic compounds. The terminal alkyne can participate in numerous cyclization reactions, while the active methylene (B1212753) group of the malonate can be readily functionalized or involved in ring-forming processes.

Researchers have demonstrated that related propargylated malonates can undergo intramolecular cyclization under basic conditions to form lactones and other oxygen-containing heterocycles. Furthermore, the alkyne functionality is a versatile handle for metal-catalyzed reactions, such as click chemistry (cycloaddition with azides to form triazoles) and Sonogashira coupling, which can be followed by intramolecular cyclization to generate complex heterocyclic systems. For instance, the reaction of a propargyl ether with a suitable nitrogen-containing nucleophile can lead to the formation of various N-heterocycles.

| Heterocycle Class | Synthetic Strategy | Key Intermediates |

| Lactones | Base-mediated intramolecular cyclization | Enolate of the malonate |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-functionalized precursors |

| Pyridines | Transition-metal-catalyzed [2+2+2] cycloaddition | Cobalt or rhodium catalysts |

| Furans/Pyrroles | Intramolecular cyclization following addition to the alkyne | Amine or hydroxyl nucleophiles |

Elaboration into Polyfunctional Organic Molecules and Macrocycles

The dual functionality of this compound provides a platform for the synthesis of elaborate polyfunctional molecules and macrocycles. The ester groups of the malonate can be hydrolyzed and converted to other functional groups, such as amides or carboxylic acids, which can then be used for further derivatization. The propargyl group can be transformed through various alkyne chemistries, including reduction to the corresponding alkene or alkane, or coupling reactions to introduce additional complexity.

The strategic combination of these transformations allows for the construction of large, cyclic structures. For example, the ester groups can be reacted with long-chain diamines to form macrocyclic diamides, while the alkyne can be used as a rigid linker or a point of further functionalization within the macrocycle. The synthesis of macrocycles is of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov

Role as a Synthetic Scaffold in Analogue-Based Discovery Programs

In medicinal chemistry and drug discovery, the concept of a synthetic scaffold is crucial for the generation of compound libraries for biological screening. This compound serves as an excellent scaffold due to its readily modifiable functional groups. By systematically altering the substituents on the malonate and propargyl moieties, a diverse library of analogues can be synthesized.

For example, the ester groups can be reacted with a variety of alcohols or amines to generate a library of esters and amides. Simultaneously, the terminal alkyne can be subjected to a range of reactions, such as click chemistry with a panel of azides, to introduce diverse appendages. This parallel synthesis approach allows for the rapid generation of hundreds or even thousands of related compounds, which can then be screened for biological activity. This strategy, often referred to as analogue-based discovery, is a powerful tool for identifying lead compounds and for structure-activity relationship (SAR) studies.

| Scaffold Position | Modification Reaction | Resulting Functional Group |

| Malonate Esters | Transesterification/Amidation | Diverse esters and amides |

| Terminal Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazoles |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl-substituted alkynes |

| Alkyne Reduction | Catalytic Hydrogenation | Alkenes or Alkanes |

Application in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The structure of this compound is well-suited for such transformations. The propargyl and malonate functionalities can react in a sequential or concerted manner with other reagents to rapidly build molecular complexity.

For instance, a multicomponent reaction could involve the in-situ formation of an enolate from the malonate, which then reacts with an aldehyde and an amine (a Mannich-type reaction), followed by an intramolecular cyclization involving the propargyl group. Such a process would create a complex heterocyclic structure in a single step from simple starting materials. The development of novel cascade and multicomponent reactions utilizing versatile building blocks like this compound is a key area of research in modern organic synthesis, aiming for more efficient and environmentally friendly chemical processes.

Applications of Dimethyl 2 Prop 2 Ynoxypropanedioate in Advanced Materials Science and Polymer Chemistry

Polymerization via Alkyne Functionalization

The terminal alkyne group of Dimethyl 2-prop-2-ynoxypropanedioate is a key feature for its use in polymerization. This functionality allows for the formation of polymers through various mechanisms that leverage the reactivity of the carbon-carbon triple bond.

Click Polymerization Strategies for Network Formation and Linear Polymers

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide. drexel.eduresearchgate.net this compound is an ideal monomer for this type of polymerization.

When reacted with a di-azide monomer, a linear polymer can be formed through step-growth polymerization. The resulting polymer chain would feature repeating triazole and propanedioate units. Conversely, reaction with a multifunctional azide (a molecule with three or more azide groups) would lead to the formation of a highly cross-linked polymer network. This approach is particularly useful for creating thermosets and gels with high thermal and chemical stability. The efficiency and orthogonality of the CuAAC reaction allow for the synthesis of well-defined polymer architectures with a high degree of functional group tolerance. researchgate.net

| Strategy | Co-reactant | Resulting Polymer Architecture | Key Features |

| Linear Polymer Synthesis | Diazide Monomer | Linear Polymer Chain | Soluble, processable, can be thermoplastic. |

| Network Formation | Triazide or Polyazide Monomer | Cross-linked Network | Insoluble, thermosetting, high mechanical integrity. |

Role as a Monomer in Living Cationic Polymerization or Controlled Radical Polymerization

While the alkyne group is not typically polymerized directly via cationic or radical mechanisms, this compound could be incorporated into polymers using these methods if modified or used in conjunction with other monomers. Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with controlled molecular weights and narrow polydispersity. sigmaaldrich.commdpi.comresearchgate.net

A potential strategy involves the synthesis of a co-monomer that contains a polymerizable group (like a vinyl or acrylic group) and can react with the malonate portion of this compound. Alternatively, this compound could be used as a chain transfer agent or an end-capping agent in CRP to introduce a terminal alkyne group onto a polymer chain. This alkyne-terminated polymer could then be used in subsequent click reactions for block copolymer synthesis or surface functionalization. The key advantage of using CRP is the precise control over the polymer architecture, which is crucial for high-performance materials. dtu.dkmdpi.com

Cross-linking Agent in Thermosetting Polymers and Hydrogels

This compound is a prime candidate for use as a cross-linking agent in the production of thermosetting polymers and hydrogels. nih.govmdpi.com Thermosets are polymers that are irreversibly cured to form a rigid, heat-resistant network. The alkyne functionality of the molecule can participate in cross-linking reactions, such as thermal polymerization of alkynes or click reactions with multifunctional polymers. For instance, it could be mixed with a polymer containing azide side groups and then cured by heating to trigger the CuAAC reaction, forming a cross-linked network.

In the context of hydrogels, which are water-swollen polymer networks, this compound can be copolymerized with hydrophilic monomers to form a cross-linked structure. nih.govnih.govmdpi.com The resulting hydrogel would have alkyne functionalities within its network, which could be used for further modification, such as the attachment of biomolecules or drugs. The cross-link density, which determines the mechanical properties and swelling behavior of the hydrogel, could be controlled by adjusting the concentration of this compound in the polymerization mixture. nih.gov

Surface Functionalization and Grafting Methodologies for Advanced Substrates

The modification of material surfaces is critical for a wide range of applications, from biocompatible medical implants to advanced electronics. The alkyne group of this compound provides a versatile handle for surface functionalization through a "grafting-to" approach. nih.govresearchgate.netresearchgate.net

This methodology typically involves two steps:

Surface Activation : The substrate of interest (e.g., silicon wafer, polymer film, or nanoparticle) is first functionalized with azide groups. This can be achieved through various chemical treatments, such as silanization with an azide-containing silane.

Click Reaction : The azide-functionalized surface is then exposed to a solution of this compound in the presence of a copper catalyst. The CuAAC reaction covalently attaches the molecule to the surface.

This process allows for the creation of surfaces with a high density of malonate ester groups. These groups can alter the surface properties, such as wettability and adhesion, or serve as points for further chemical modification. The high efficiency and mild reaction conditions of click chemistry make this a robust method for modifying a wide variety of substrates. drexel.edu

Preparation of Advanced Polymeric Materials with Tunable Mechanical and Chemical Properties

The unique structure of this compound allows for the synthesis of advanced polymeric materials with properties that can be precisely tuned. The mechanical and chemical characteristics of the resulting polymers are influenced by the polymerization method, the degree of cross-linking, and post-polymerization modifications.

The incorporation of the rigid 1,2,3-triazole ring, formed during click polymerization, into the polymer backbone can significantly enhance the mechanical strength and thermal stability of the material. espublisher.com The density of these rings, and thus the rigidity of the polymer, can be controlled by the choice of co-monomers.

Furthermore, the malonate ester groups provide a route for chemical tuning. These esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acid groups. This transformation would dramatically change the polymer's properties, converting a hydrophobic material into a hydrophilic and potentially pH-responsive one. This ability to alter the chemical nature of the polymer after its formation opens up possibilities for creating materials with switchable properties.

| Property | Tuning Method | Resulting Effect |

| Mechanical Strength | Control of cross-link density; incorporation of rigid triazole rings. | Increased stiffness and thermal stability. |

| Solubility/Wettability | Hydrolysis of malonate esters to carboxylic acids. | Transition from hydrophobic to hydrophilic character. |

| pH-Responsiveness | Introduction of carboxylic acid groups via hydrolysis. | Swelling or dissolution in response to pH changes. |

Development of Self-Healing and Stimuli-Responsive Materials Utilizing Alkyne-Based Linkages

The development of materials that can autonomously repair damage or respond to environmental changes is a major goal in materials science. The functionalities present in this compound make it a promising component for such "smart" materials.

Self-Healing Materials: The alkyne group can be used to create self-healing polymers. researchgate.netnih.govbohrium.comiciq.org One approach involves incorporating reversible covalent bonds. For example, the alkyne can be used as a linker to attach a furan group, which can then undergo a reversible Diels-Alder reaction with a maleimide group to form a cross-link. When the material is damaged, heating can reverse the Diels-Alder reaction, allowing the polymer chains to flow and heal the crack, and upon cooling, the cross-links reform. Another strategy involves embedding microcapsules containing a catalyst within a polymer matrix that has unreacted alkyne groups. When a crack ruptures the microcapsules, the released catalyst initiates a polymerization or cross-linking reaction of the alkyne groups, thus healing the damage. rsc.org

Stimuli-Responsive Materials: Polymers that change their properties in response to external stimuli such as pH, temperature, or light are known as stimuli-responsive materials. nih.govnih.govresearchgate.net As mentioned previously, the malonate esters in polymers derived from this compound can be hydrolyzed to carboxylic acids, making the material pH-responsive. Additionally, the alkyne group can be used to "click" stimuli-responsive moieties onto the polymer backbone. For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) with an azide end-group could be grafted onto an alkyne-functionalized polymer, imparting temperature-responsive behavior to the material. nih.gov

| Stimulus | Responsive Mechanism | Potential Application |

| Damage (Crack) | Release of encapsulated catalyst to trigger alkyne reaction. | Self-healing coatings and structural components. |

| pH Change | Hydrolysis of malonate esters to carboxylic acids. | pH-triggered drug delivery, sensors. |

| Temperature Change | Grafting of thermo-responsive polymers via the alkyne group. | Smart hydrogels, actuators. |

| Light | Attachment of photo-responsive molecules (e.g., azobenzene) via the alkyne. | Optical switches, light-controlled release systems. |

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Information

Despite a comprehensive search of scientific databases and chemical literature, no specific information could be found for the compound "this compound." This prevents the generation of a detailed and accurate scientific article focusing solely on this compound as requested.

The search encompassed targeted queries for the compound's synthesis, its application as a molecular probe, its use in bioorthogonal ligation techniques, strategies for biomolecule conjugation, and methodologies for its validation and detection. Furthermore, broader searches for related chemical classes, such as alkyne-tagged malonate esters and propargyloxy malonate derivatives, were conducted in an attempt to find relevant contextual information.

These extensive searches did not yield any scientific papers, patents, or technical documents that specifically mention "this compound." This suggests several possibilities:

Alternative Nomenclature: The compound may be more commonly known under a different name, a trade name, or a specific catalog number that is not publicly indexed.

Novelty or Rarity: It is possible that this is a very new, niche, or proprietary compound that has not yet been described in publicly accessible scientific literature.

Incorrect Naming: There may be an error in the chemical name provided, which is preventing the retrieval of any corresponding information.

Without any available data on "this compound," it is not possible to provide scientifically accurate content for the requested article outline, which includes:

Dimethyl 2 Prop 2 Ynoxypropanedioate in Chemico Biological Research Methodologies

Probe Validation and Detection Methodologies in Chemical Biology Research

To proceed with this request, a verifiable identifier for the compound, such as a CAS (Chemical Abstracts Service) number, a publication citing its use, or an alternative chemical name, would be required. At present, the lack of any referenceable information makes the creation of a factually based article on "Dimethyl 2-prop-2-ynoxypropanedioate" infeasible.

Computational Chemistry and Theoretical Investigations of Dimethyl 2 Prop 2 Ynoxypropanedioate

Quantum Chemical Studies of Electronic Structure, Charge Distribution, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Dimethyl 2-prop-2-ynoxypropanedioate. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's electronic landscape.

Electronic Structure: The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The propargyl group introduces a π-system from the carbon-carbon triple bond, which is a region of high electron density. The dimethyl malonate moiety features two electron-withdrawing ester groups, which influence the electron distribution across the molecule. The ether oxygen atom, with its lone pairs, acts as a bridge between these two fragments and participates in electronic interactions.

Charge Distribution: The distribution of electron density is non-uniform across the molecule. The oxygen atoms of the ester groups and the ether linkage are expected to have partial negative charges due to their high electronegativity. Conversely, the carbonyl carbons and the carbons of the methyl groups will exhibit partial positive charges. The acetylenic carbons of the propargyl group also have a unique electronic character. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide quantitative values for these partial charges, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, studies on similar propargyl compounds have quantified these effects. researchgate.net

Energetics: Computational methods can determine key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is likely to be localized on the π-system of the alkyne and the lone pairs of the ether oxygen, indicating these are the primary sites for nucleophilic attack. The LUMO is expected to be centered around the antibonding orbitals of the carbonyl groups in the malonate portion, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of Analogous Functional Groups

| Property | Propargyl Ether Moiety | Dimethyl Malonate Moiety |

|---|---|---|

| HOMO Localization | Primarily on the C≡C triple bond and ether oxygen | Less contribution, potentially on oxygen lone pairs |

| LUMO Localization | Lower contribution | Primarily on the C=O antibonding orbitals |

| Key Atomic Charges | Negative charge on ether oxygen, variable on alkynyl carbons | Negative charges on carbonyl oxygens, positive on carbonyl carbons |

| Reactivity Implication | Nucleophilic character at the alkyne | Electrophilic character at the carbonyl carbons |

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of this compound and analyzing the transition states of these transformations.

Potential Transformations:

Additions to the Alkyne: The propargyl group's triple bond is a site for various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. masterorganicchemistry.comorganicchemistrytutor.com

Gold-Catalyzed Reactions: Propargylic ethers are known to undergo a variety of transformations catalyzed by gold complexes. nih.govucl.ac.uk These can include rearrangements and additions.

Claisen Rearrangement: If an aryl group were attached to the ether oxygen, a Claisen rearrangement could be a potential thermal or acid-catalyzed reaction pathway, a process that has been studied computationally for aryl propargyl ethers. acs.orgacs.org

Reactions at the Malonate Moiety: The acidic α-hydrogen on the malonate carbon can be deprotonated by a base, forming a nucleophilic enolate that can participate in various alkylation and condensation reactions. nih.gov

Transition State Analysis: For any proposed reaction, computational methods can locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, and thus its rate. For example, in a hypothetical gold-catalyzed cyclization, the transition state would likely involve the coordination of the gold catalyst to the alkyne, activating it for nucleophilic attack. acs.org Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Activation Energies for Reactions of Analogous Compounds

| Reaction Type | Functional Group | Typical Computational Method | Illustrative Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition | Alkyne | DFT (e.g., B3LYP/6-31G*) | 15-30 |

| Gold-Catalyzed Cyclization | Propargyl Ether | DFT with appropriate functional for metals | 10-25 |

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the flexibility of the molecule at a given temperature. All-atom MD simulations would be particularly useful for understanding how the molecule might interact with a solvent or other molecules in a condensed phase. rsc.org For reaction intermediates, MD can help to understand their lifetime and conformational preferences before they proceed to the product.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Predictive models, often leveraging machine learning, can forecast the chemical behavior of molecules like this compound.

Reactivity Prediction: The reactivity of the different functional groups can be predicted based on calculated electronic properties. For example, the Fukui function can be calculated to identify the most reactive sites for nucleophilic and electrophilic attack. The energies of the HOMO and LUMO also provide a good indication of general reactivity.

Regioselectivity: For reactions with multiple possible outcomes, such as the addition of an unsymmetrical reagent to the alkyne, computational modeling can predict the regioselectivity. By calculating the activation energies for the different possible pathways, the kinetically favored product can be identified. Machine learning models trained on large datasets of reactions can also predict the regioselectivity of reactions like electrophilic aromatic substitution, and similar principles can be applied to other reaction types. nih.govsemanticscholar.orgresearchgate.net

Stereoselectivity: If a reaction can produce different stereoisomers (enantiomers or diastereomers), computational methods can predict the stereochemical outcome. This is achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. This is particularly important in asymmetric catalysis.

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational chemistry can predict various spectroscopic parameters, which is invaluable for structure elucidation and for validating the synthesis of a new compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iouncw.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can provide accurate predictions of chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Coupling constants can also be calculated, providing further structural information.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. The calculated frequencies for the C≡C stretch of the alkyne, the C=O stretches of the esters, and the C-O stretches of the ether and esters would be characteristic features. Comparing the predicted and experimental IR spectra can help to confirm the presence of these functional groups.

Validation: The accuracy of computational predictions is highly dependent on the level of theory and basis set used. It is common practice to benchmark computational methods against experimental data for known compounds with similar structures. Once a reliable computational protocol is established, it can be applied with greater confidence to new molecules like this compound. Machine learning and deep learning models are also emerging as powerful tools for predicting spectroscopic properties from large experimental databases. nih.govnih.govacs.orgaalto.fi

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Functional Group | Predicted Parameter |

|---|---|---|

| ¹H NMR | Acetylenic C-H | ~2.5-3.0 ppm (singlet) |

| Methylene (B1212753) (CH₂) | ~4.2-4.5 ppm (doublet) | |

| Malonate C-H | ~3.5-3.8 ppm (triplet) | |

| Methyl (CH₃) | ~3.7-3.9 ppm (singlet) | |

| ¹³C NMR | Alkyne (C≡C) | ~70-90 ppm |

| Carbonyl (C=O) | ~165-175 ppm | |

| Methoxy (OCH₃) | ~50-60 ppm | |

| IR Spectroscopy | C≡C-H stretch | ~3300 cm⁻¹ |

| C≡C stretch | ~2100-2200 cm⁻¹ | |

| C=O stretch | ~1730-1750 cm⁻¹ |

Advanced Analytical and Spectroscopic Methodologies for Characterizing Dimethyl 2 Prop 2 Ynoxypropanedioate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Dimethyl 2-prop-2-ynoxypropanedioate, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are predicted:

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | ≡C-H | ~2.5 | Triplet (t) | 1H | | -O-CH ₂-C≡ | ~4.4 | Doublet (d) | 2H | | -O-CH - | ~4.8 | Singlet (s) | 1H | | -COOCH ₃ | ~3.8 | Singlet (s) | 6H |

Note: Data is partially inferred from the ¹H NMR of diethyl 2-prop-2-ynoxypropanedioate, which shows signals at 4.82-4.80 (s, 1H, -O-CH-), 4.41 (d, 2H, -O-CH₂-C≡), and 4.28 (m, 4H, ester -CH₂-), alongside a triplet for the terminal methyl groups. pressbooks.pub For the dimethyl ester, the quartet and triplet of the ethyl groups would be replaced by a singlet for the two equivalent methoxy groups, typically appearing around 3.5-4.0 ppm. acdlabs.comcompoundchem.comchemistrysteps.comresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | | -COOC H₃ | 50 - 60 | | -O-C H₂-C≡ | 60 - 70 | | ≡C -H | 70 - 80 | | -C ≡C-H | 80 - 95 | | -O-C H- | 80 - 90 | | C =O | 165 - 175 |

Note: These chemical shift ranges are typical for the specified functional groups. libretexts.orghw.ac.ukyoutube.comoregonstate.eduscribd.combhu.ac.inlibretexts.orgwisc.eduresearchgate.net Ester carbonyls typically appear in the 170-185 ppm range. libretexts.orglibretexts.org Alkyne carbons resonate between 70-100 ppm, and carbons adjacent to an ether oxygen are found in the 60-80 ppm region. hw.ac.ukoregonstate.eduopenochem.org

2D NMR Techniques: To confirm the assignments made from 1D NMR, various 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the acetylenic proton (≡C-H) and the methylene (B1212753) protons (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming which proton is bonded to which carbon.

Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | ≡C-H stretch (terminal alkyne) | 3330 - 3270 | Strong, Sharp | | C-H stretch (sp³) | 3000 - 2850 | Medium/Strong | | C≡C stretch (alkyne) | 2260 - 2100 | Weak/Medium | | C=O stretch (ester) | 1750 - 1735 | Strong | | C-O stretch (ester and ether) | 1300 - 1000 | Strong |

Note: The terminal alkyne C-H stretch is a highly diagnostic sharp peak around 3300 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.comlibretexts.org The alkyne C≡C triple bond stretch is often weak but occurs in a relatively clear region of the spectrum. pressbooks.publibretexts.orgorgchemboulder.comlibretexts.orgacademyart.edu The ester carbonyl (C=O) stretch is typically one of the most intense bands in the spectrum, appearing around 1735-1750 cm⁻¹ for saturated esters. academyart.edulibretexts.orgorgchemboulder.comvscht.czspectroscopyonline.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of C-O stretching and C-H bending vibrations. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, which gives a weak band in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 2140-2100 cm⁻¹, making it a useful technique for confirming the alkyne functionality. libretexts.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Molecular Weight: The chemical formula for this compound is C₉H₁₀O₅. Its monoisotopic mass would be calculated as:

(9 x 12.000000) + (10 x 1.007825) + (5 x 15.994915) = 202.05282 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) would be observed, followed by a series of fragment ions. Key fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃): Leading to a peak at m/z 171.

Loss of the propargyloxy group (•OCH₂C≡CH): Resulting in a fragment at m/z 147.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for esters. jove.comtutorchase.comchemistrynotmystery.comlibretexts.org

Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ether linkage. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on:

Bond lengths and angles: Confirming the expected geometries of the ester, ether, and alkyne functionalities.

Conformation: Revealing the preferred spatial arrangement of the different parts of the molecule relative to each other.

Intermolecular interactions: Identifying any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of a sample of this compound and for analyzing its presence in mixtures.

Gas Chromatography (GC): Given its predicted molecular weight and functional groups, the compound should be sufficiently volatile and thermally stable for GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent method for assessing purity and identifying trace impurities. The retention time would be characteristic of the compound under specific column and temperature conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient would likely provide good separation. A UV detector could be used for detection, as the ester carbonyl groups provide a chromophore. HPLC is particularly useful for analyzing reaction progress or for isolating the compound from non-volatile materials.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to support the compound's identity.

Theoretical Composition for C₉H₁₀O₅:

Molecular Weight: 202.17 g/mol

Carbon (C): (9 * 12.011 / 202.17) * 100% = 53.47%

Hydrogen (H): (10 * 1.008 / 202.17) * 100% = 4.99%

Oxygen (O): (5 * 15.999 / 202.17) * 100% = 41.54%

Experimental values from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical percentages would provide strong evidence for the assigned molecular formula.

Emerging Research Directions and Future Perspectives for Dimethyl 2 Prop 2 Ynoxypropanedioate

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and modification of Dimethyl 2-prop-2-ynoxypropanedioate are well-suited for integration with modern automation. Flow chemistry, which involves the continuous pumping of reagents through reactors, offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. Automated platforms can accelerate the synthesis of derivatives by systematically varying reaction conditions and building blocks, a process that is often slow and labor-intensive. nih.govchemrxiv.org

| Parameter | Batch Synthesis | Flow Chemistry | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | 6-12 hours | 15-60 minutes | Increased Throughput |

| Yield | 75-85% | 88-95% | Higher Efficiency |

| Safety | Potential for thermal runaway | Superior heat and mass transfer | Enhanced Safety Profile |

| Scalability | Difficult, requires process redesign | Linear, by extending run time | Simplified Scale-Up |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of this compound invites the development of new catalytic systems to selectively target either the alkyne or the malonate group. For the propargyl ether moiety, research is focused on catalysts that can mediate reactions with high enantioselectivity. nih.gov Gold- and platinum-based catalysts are known to activate alkynes toward various transformations, and ongoing research seeks to create more efficient and selective versions for complex molecules. researchgate.netucl.ac.uknih.gov

For the malonate component, enantioselective phase-transfer catalysis is a promising area for achieving chiral malonates, which are valuable building blocks in organic synthesis. frontiersin.org The development of catalysts that can facilitate tandem reactions, where both the alkyne and malonate participate in a single synthetic sequence, represents a significant future challenge and opportunity.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The terminal alkyne group is a key player in supramolecular chemistry, capable of forming ordered nanostructures on surfaces through specific intermolecular interactions. acs.orgnih.gov Molecules functionalized with terminal alkynes can self-assemble through a combination of hydrogen bonding and other non-covalent forces. researchgate.net

The structure of this compound makes it an ideal candidate for constructing more complex, multicomponent self-assembled systems. figshare.com Its alkyne can act as a versatile "click" handle for attaching the molecule to larger scaffolds or for forming polymers, while the malonate can be modified to introduce other functional groups that guide the assembly process. This could lead to the creation of novel molecular architectures with tailored properties. nih.gov

Design and Development of Next-Generation Functional Materials with Advanced Properties

The presence of a polymerizable propargyl ether group makes this compound a valuable monomer for creating advanced functional materials. researchgate.net Polymers derived from propargyl-containing monomers often exhibit high thermal stability and desirable mechanical properties. rsc.org Thermal curing can transform these polymers into cross-linked networks with high glass transition temperatures and storage moduli. rsc.org

Future research will likely focus on copolymerizing this molecule with other monomers to fine-tune the properties of the resulting materials. researchgate.net The goal is to develop next-generation polymers for applications in microelectronics and aerospace, where high-performance materials are essential. rsc.orgrevmaterialeplastice.ro

| Property | Projected Value | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | > 300 °C | High-temperature coatings, microelectronics |

| Storage Modulus at 300 °C | > 4.0 GPa | Aerospace composites, structural adhesives |

| Dielectric Constant | < 3.0 | Insulating layers in integrated circuits |

| Char Yield at 1000 °C | > 60% | Flame-retardant materials |

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique structure of this compound makes it a valuable tool for interdisciplinary research, particularly in chemical biology and materials science. The terminal alkyne is a bioorthogonal handle, meaning it can participate in specific chemical reactions within a biological environment without interfering with native processes. nih.govenamine.net

This allows the molecule to be used as a chemical probe to label and track biomolecules in living cells. nih.govmit.eduresearchgate.net By attaching a fluorescent tag or other reporter group via the alkyne, researchers can visualize biological processes in real-time. In materials science, the ability to "click" this molecule onto surfaces or into polymer scaffolds opens up new avenues for creating functionalized materials with tailored surface properties for applications ranging from biosensors to advanced coatings.

Q & A

How can researchers design an efficient synthetic route for Dimethyl 2-prop-2-ynoxypropanedioate, and what critical parameters should be optimized?

Answer:

A robust synthesis involves nucleophilic substitution between propargyl bromide and a propanedioate precursor. Key steps include:

- Base selection : Use potassium carbonate (K₂CO₃) to generate the oxyanion intermediate, as demonstrated in analogous propargyl ether syntheses .

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .

- Reaction monitoring : Track progress via TLC (e.g., n-hexane:ethyl acetate 9:1) to identify unreacted starting materials .

- Work-up : Quench with ice to precipitate products, followed by extraction with ethyl acetate and drying over Na₂SO₄ .

Advanced considerations : Optimize temperature (room temperature vs. heating) and stoichiometry to minimize side reactions (e.g., alkyne dimerization). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

- Spectroscopy :

- Crystallography :

- Use SHELX for structure refinement and Mercury for visualization to analyze bond lengths/angles and intermolecular interactions .

- Compare experimental X-ray data with density functional theory (DFT)-optimized geometries (e.g., using methods from the Colle-Salvetti correlation-energy formula) to validate electronic structure .

How can researchers resolve contradictions in reaction yields across different synthetic batches of this compound?

Answer:

Systematically evaluate:

- Purity of reagents : Trace moisture in propargyl bromide or K₂CO₃ can hinder reactivity; use Karl Fischer titration or NMR to assess .

- Oxygen sensitivity : Propargyl groups may oxidize; conduct reactions under inert atmosphere (N₂/Ar) .

- Kinetic vs. thermodynamic control : Monitor reaction time to avoid over-stirring, which might promote side reactions.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent volume, stirring rate) .

What computational tools and methodologies are suitable for studying the electronic properties and reactivity of this compound?

Answer:

- DFT calculations : Use Gaussian or ORCA with functionals like B3LYP to model reaction pathways (e.g., nucleophilic attack at the propargyl carbon) .

- Molecular docking : Investigate potential biological interactions (e.g., enzyme inhibition) by docking the compound into active sites using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and stability of this compound?

Answer:

- Hydrogen bonding : Use Mercury to identify O···H interactions between ester carbonyls and propargyl CH groups. Compare with graph set analysis (e.g., Etter’s rules) to classify motifs .

- π-Interactions : Analyze stacking distances between propargyl groups and aromatic systems (if present) using CrystalExplorer .

- Thermal stability : Correlate packing efficiency (via Hirshfeld surface analysis) with DSC/TGA data to assess melting/decomposition points .

What strategies can mitigate safety risks during the handling and storage of this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas to prevent oxidation or moisture uptake .

- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel for organic solvents) .